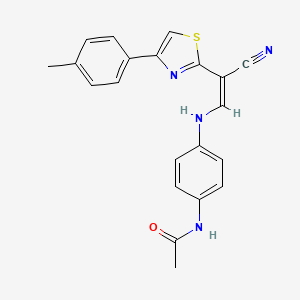

(Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-3-5-16(6-4-14)20-13-27-21(25-20)17(11-22)12-23-18-7-9-19(10-8-18)24-15(2)26/h3-10,12-13,23H,1-2H3,(H,24,26)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWWEMWYEQTKFM-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known by its CAS number 477187-20-5, is a compound that has garnered attention for its potential biological activities, especially in the fields of antibacterial, antiviral, and anticancer research. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives and α-haloketones.

- Vinylation : The thiazole derivative undergoes vinylation to introduce a vinyl group.

- Cyano Group Introduction : A nucleophilic substitution reaction introduces the cyano group.

- Acetamide Formation : The final product is formed through a reaction with an acetamide derivative.

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, a related study evaluated various N-phenylacetamide derivatives against bacteria such as Xanthomonas oryzae and reported promising results. The compound demonstrated an effective concentration (EC50) value of 156.7 µM against Xoo, outperforming traditional antibacterial agents like bismerthiazol and thiodiazole copper .

Antiviral Activity

In addition to antibacterial properties, thiazole derivatives have shown potential antiviral activities. A study on aminothiazole derivatives indicated that certain compounds within this class exhibited low cytotoxicity while maintaining antiviral efficacy against various viral strains .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, related thiazole compounds have been shown to induce apoptosis and autophagy in cancer cell lines, demonstrating significant in vitro potency against resistant forms of cancer such as melanoma and pancreatic cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Modifications to the thiazole ring and substituents on the phenyl groups can significantly alter their efficacy against bacterial and cancerous cells. For instance, compounds with specific substitutions demonstrated enhanced activity profiles compared to their unsubstituted counterparts .

Case Studies

-

Antibacterial Evaluation : A study assessed the antibacterial activity of various thiazole derivatives against multiple strains of bacteria, finding that certain modifications led to improved minimum inhibitory concentrations (MICs) .

Compound MIC (µg/mL) Activity Compound A 100 Moderate Compound B 200 Weak Reference (Chloramphenicol) 25 Strong - Anticancer Studies : In vivo studies using xenograft models demonstrated that specific thiazole derivatives could significantly reduce tumor growth in mice models, underscoring their potential as lead compounds in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are recognized for their potential as antimicrobial agents. The compound (Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been evaluated alongside other thiazole-based compounds for their efficacy against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Evaluation

A study synthesized and tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 400 μg/mL against Staphylococcus aureus and Escherichia coli . The compound this compound was part of this evaluation, showing promising results against resistant bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 |

| Compound B | Escherichia coli | 62.5 |

| (Z)-N-(4-((2-cyano... | Staphylococcus aureus | 100 |

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with numerous studies highlighting their effectiveness against various cancer cell lines. This compound has shown potential in preclinical studies.

Case Study: Antitumor Efficacy

Research indicated that thiazole-integrated compounds exhibit significant cytotoxicity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). For instance, a lead compound derived from thiazole demonstrated high potency with IC50 values lower than those of standard chemotherapeutics . The mechanism of action involved apoptosis induction and autophagy in cancer cells.

| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |

|---|---|---|

| Melanoma | 5.71 | 10 |

| Pancreatic Cancer | 7.00 | 15 |

| CML | 6.50 | 12 |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Studies have shown that certain thiazole compounds can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Evaluation

In a recent study, various thiazole derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) model. Compounds demonstrated median effective doses significantly lower than standard medications like ethosuximide . The structure-activity relationship indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

| Compound | Median Effective Dose (mg/kg) | Standard Drug Dose (mg/kg) |

|---|---|---|

| Compound C | <20 | 140 |

| Compound D | <15 | 120 |

Chemical Reactions Analysis

Cyano Group Reactivity

The cyano group (-C≡N) participates in nucleophilic additions and hydrolysis reactions. Key observations include:

-

Mechanistic Insight : In , ethyl cyanoacetate undergoes nucleophilic attack by amines to form cyanoacetamido intermediates. This suggests the target compound’s cyano group could react similarly with nucleophiles like hydroxylamine or hydrazine derivatives.

Thiazole Ring Reactivity

The 4-(p-tolyl)thiazole moiety enables electrophilic substitutions and coordination chemistry:

-

Example : Thiazole derivatives in and undergo halogenation at the C-5 position, retaining the core structure while introducing functional handles for further modifications.

Acetamide Group Transformations

The N-phenylacetamide group is susceptible to hydrolysis and nucleophilic substitution:

-

Case Study : In , chloroacetamide analogs react with piperazine or morpholine under basic conditions to yield substituted acetamides. Similar reactivity is expected for the target compound’s acetamide group when exposed to nucleophiles.

Vinylamino Group Reactions

The (Z)-configured vinylamino linker (-NH-CH=C-CN) engages in cycloadditions and tautomerization:

| Reaction Type | Conditions | Product | Mechanistic Basis |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile oxide dipoles | Isoxazoline derivatives | Theoretical prediction |

| Tautomerization | Acidic media | Imine-enamine equilibrium | Analogous to |

-

Theoretical Prediction : While direct evidence is limited, the vinylamino group’s conjugation with the cyano group (as seen in ) suggests potential for cycloadditions or tautomeric shifts under specific conditions.

Synthetic Utility in Medicinal Chemistry

The compound’s reactivity profile supports its use as a scaffold for antitumor and antimicrobial agents:

-

Derivatization Pathways :

-

Biological Correlation : Thiazole-acetamide hybrids in and demonstrate antimicrobial activity, while COX-II inhibitors in highlight the therapeutic potential of structurally related compounds.

Stability and Degradation Pathways

Critical stability considerations include:

| Factor | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| pH Sensitivity | Acetamide hydrolysis at extremes | Buffer in neutral pH range |

| Photolytic Decomposition | Thiazole ring oxidation | Store in amber vials, inert atmosphere |

Comparison with Similar Compounds

Key Analogues:

(Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: Replaces the p-tolyl group with a coumarin-derived 2-oxo-2H-chromen-3-yl substituent.

(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide: Features a phenylethylamino group instead of the cyano-vinyl-aniline system.

Table 1: Substituent Impact on Key Properties

NMR Analysis and Chemical Environment

Evidence from NMR studies of structurally related compounds (e.g., rapamycin analogues) highlights how substituents alter chemical environments. For example:

- In compounds 1 and 7 (analogues of rapamycin), chemical shifts in regions A (positions 39–44) and B (positions 29–36) diverge due to substituent variations, while other regions remain consistent. This suggests that the p-tolyl group in the target compound likely perturbs specific proton environments near the thiazole ring, as seen in analogous systems .

Reactivity and Lumping Strategy

The lumping strategy groups compounds with similar structures for simplified modeling. For instance:

- A reduction from 13 reactions (pre-lumping) to 5 reactions (post-lumping) was achieved by merging compounds with shared thiazole-acetamide cores. The target compound’s cyano-vinyl group may necessitate distinct reaction pathways compared to non-conjugated analogues, limiting its lumping with simpler acetamide derivatives .

Q & A

Q. What are the common synthetic routes for (Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

Synthesis typically involves multi-step condensation reactions. A primary route includes reacting 2-amino-thiazole derivatives with nitriles or isothiocyanates to form the cyano-vinyl-thiazole core, followed by coupling with an acetamide-bearing phenylamine. Key steps require controlled temperature (60–80°C) and solvents like DMF or dichloromethane to enhance reaction kinetics. Progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR (¹H/¹³C) to verify proton environments and carbon frameworks.

- IR Spectroscopy to identify functional groups (e.g., cyano ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).

- Mass Spectrometry (HRMS or ESI-MS) for molecular weight validation. X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening includes:

- Anticancer activity : Cell viability assays (MTT) against cancer lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Antimicrobial testing : Disc diffusion or microdilution assays against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysts : Lewis acids (e.g., AlCl₃) or coupling reagents (EDC/HOBt) improve acylation efficiency.

- Temperature control : Lower temps (0–25°C) reduce side reactions during sensitive steps (e.g., vinyl group formation). Post-synthetic purification via recrystallization or HPLC ensures >95% purity .

Q. How do structural modifications influence biological activity?

SAR Studies reveal:

- Thiazole ring substitution : Electron-withdrawing groups (e.g., nitro, cyano) enhance anticancer potency by increasing electrophilicity.

- Acetamide linker : Bulky substituents on the phenyl ring improve target selectivity (e.g., kinase inhibition).

- Stereochemistry : The (Z)-configuration of the vinyl group is critical for binding to hydrophobic enzyme pockets .

Q. What computational methods support mechanistic studies?

- Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets (e.g., EGFR kinase).

- MD Simulations assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR Models correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).

- Compound stability : Test degradation under assay conditions (e.g., pH, light exposure).

- Batch consistency : Validate purity via HPLC and NMR for each experimental replicate .

Methodological Considerations

Q. What strategies are used to scale up synthesis without compromising yield?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- Green solvents : Switch to cyclopentyl methyl ether (CPME) or water-miscible solvents for easier workup.

- Process analytical technology (PAT) : In-line IR/NIR monitors reaction progression in real time .

Q. How is stereochemical integrity maintained during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric vinyl bond formation.

- Low-temperature quenching : Prevents racemization of labile intermediates.

- Circular Dichroism (CD) : Verifies enantiomeric excess post-synthesis .

Q. What advanced analytical techniques resolve degradation products?

- LC-MS/MS : Identifies hydrolyzed or oxidized byproducts (e.g., cleavage of the cyano group).

- Solid-state NMR : Analyzes degradation in crystalline forms.

- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.